An In-Depth Technical Guide to the Structure and Properties of Formyl Acetate
An In-Depth Technical Guide to the Structure and Properties of Formyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl acetate, also known as acetic formic anhydride, is a reactive mixed anhydride with significant applications in organic synthesis, particularly as a formylating agent. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of formyl acetate. It includes a detailed presentation of its structural parameters, spectroscopic data, and established experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Molecular Structure and Properties
Formyl acetate (C₃H₄O₃) is the mixed anhydride of acetic acid and formic acid.[1][2][3][4] Its structure features a central oxygen atom linking an acetyl group and a formyl group. The canonical SMILES representation of formyl acetate is CC(=O)OC=O.[5][6]
Physicochemical Properties
Formyl acetate is a colorless liquid with a molecular weight of 88.06 g/mol .[1][3] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Formyl Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄O₃ | [1][2][3] |
| Molecular Weight | 88.06 g/mol | [1][3] |
| Boiling Point | 102.6 °C at 760 mmHg | [1][7][8] |
| Density | 1.116 g/cm³ | [1][7][8] |
| Refractive Index | 1.371 | [1] |
Molecular Geometry
Table 2: Predicted Molecular Geometry of Formyl Acetate
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |
| Bond Lengths | ||||
| C1 | O1 | ~1.35 | ||
| C1 | O2 | ~1.19 | ||
| C1 | C2 | ~1.51 | ||
| C2 | H1, H2, H3 | ~1.09 | ||
| O1 | C3 | ~1.40 | ||
| C3 | O3 | ~1.19 | ||
| C3 | H4 | ~1.10 | ||
| Bond Angles | ||||
| O2 | C1 | O1 | ~123 | |
| O2 | C1 | C2 | ~125 | |
| O1 | C1 | C2 | ~112 | |
| C1 | O1 | C3 | ~118 | |
| O1 | C3 | O3 | ~124 | |
| O1 | C3 | H4 | ~110 |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may not represent the precise geometry of formyl acetate.
The structure of formyl acetate can be visualized as follows:
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of formyl acetate. While experimental spectra are not widely published, predicted data based on computational models can provide useful reference points.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of formyl acetate would show two distinct signals:
-
A singlet corresponding to the three protons of the methyl group (CH₃).
-
A singlet corresponding to the single proton of the formyl group (CHO).
Table 3: Predicted ¹H NMR Chemical Shifts for Formyl Acetate
| Protons | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~2.2 |
| CHO | ~8.0 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of formyl acetate would exhibit three signals corresponding to the three carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for Formyl Acetate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~21 |
| C=O (acetyl) | ~168 |
| C=O (formyl) | ~158 |
Infrared (IR) Spectroscopy
The IR spectrum of formyl acetate is expected to show strong absorption bands characteristic of the anhydride functional group.
Table 5: Predicted IR Absorption Frequencies for Formyl Acetate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O | Symmetric stretch | ~1750 |
| C=O | Asymmetric stretch | ~1820 |
| C-O | Stretch | ~1000-1300 |
| C-H (methyl) | Stretch | ~2900-3000 |
| C-H (formyl) | Stretch | ~2700-2800 |
Experimental Protocols
Formyl acetate can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Sodium Formate and Acetyl Chloride[2][9]
This is a widely used method for the preparation of formyl acetate.
Materials:
-
Sodium formate
-
Acetyl chloride
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium formate in anhydrous diethyl ether.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the acetyl chloride C=O stretch and the appearance of the anhydride C=O stretches).
-
Once the reaction is complete, filter the reaction mixture to remove the sodium chloride byproduct.
-
Wash the filter cake with anhydrous diethyl ether.
-
Combine the filtrate and the washings.
-
Remove the diethyl ether under reduced pressure to obtain crude formyl acetate.
-
The product can be purified by vacuum distillation.
In Situ Preparation from Formic Acid and Acetic Anhydride[10]
Formyl acetate can be conveniently prepared in situ for immediate use in subsequent reactions, such as formylation.
Materials:
-
Acetic anhydride
-
Formic acid (100%)
Procedure:
-
To a stirred solution of acetic anhydride, add formic acid dropwise at 0 °C.
-
After the addition, warm the mixture to room temperature and stir for a designated period (e.g., 1-2 hours) to allow for the formation of formyl acetate.
-
The resulting solution containing formyl acetate can be used directly for formylation reactions without isolation.
Applications in Drug Development and Research
Formyl acetate is a potent formylating agent used in the synthesis of a wide range of organic compounds.[2] Its reactivity makes it a valuable tool for introducing a formyl group onto various nucleophiles.
-
N-Formylation: It is commonly used for the formylation of amines and amino acids, a key step in the synthesis of many pharmaceuticals and natural products.[2]
-
O-Formylation: Alcohols and phenols can be formylated using formyl acetate to yield formyl esters.
-
C-Formylation: In certain cases, it can be used for the formylation of activated carbon nucleophiles.
The logical relationship of its application in N-formylation is depicted below:
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and synthesis of formyl acetate. The summarized quantitative data, detailed experimental protocols, and visualizations of its structure and reaction pathways offer a comprehensive resource for researchers and professionals. A thorough understanding of this versatile reagent is essential for its effective application in organic synthesis and the development of new chemical entities.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (HMDB0031480) [hmdb.ca]
- 3. Formyl acetate, CAS No. 2258-42-6 - iChemical [ichemical.com]
- 4. Visualizer loader [nmrdb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
